molecular formula C15H11ClFNO4 B6394103 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid CAS No. 1262009-26-6

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid

Cat. No.: B6394103
CAS No.: 1262009-26-6
M. Wt: 323.70 g/mol
InChI Key: NCZCCYZVAPLYOA-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group, an ethoxycarbonyl group, and a fluorophenyl group attached to an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the ethoxycarbonyl-fluorophenyl intermediate, followed by its coupling with a chloroisonicotinic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A related compound with similar structural features but lacking the chloro and fluorophenyl groups.

    Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.

    Ethyl chlorooxoacetate: A compound with similar functional groups but different overall structure.

Uniqueness

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is unique due to the presence of multiple functional groups that confer distinct chemical properties. Its combination of chloro, ethoxycarbonyl, and fluorophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO4/c1-2-22-15(21)9-4-3-8(5-12(9)17)11-7-18-13(16)6-10(11)14(19)20/h3-7H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCCYZVAPLYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688317
Record name 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-26-6
Record name 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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